2,4(1H,3H)-Pyrimidinedione, dihydro-1-((4-methoxyphenyl)methyl)- 2,4(1H,3H)-Pyrimidinedione, dihydro-1-((4-methoxyphenyl)methyl)-
Brand Name: Vulcanchem
CAS No.: 55383-98-7
VCID: VC17311773
InChI: InChI=1S/C12H14N2O3/c1-17-10-4-2-9(3-5-10)8-14-7-6-11(15)13-12(14)16/h2-5H,6-8H2,1H3,(H,13,15,16)
SMILES:
Molecular Formula: C12H14N2O3
Molecular Weight: 234.25 g/mol

2,4(1H,3H)-Pyrimidinedione, dihydro-1-((4-methoxyphenyl)methyl)-

CAS No.: 55383-98-7

Cat. No.: VC17311773

Molecular Formula: C12H14N2O3

Molecular Weight: 234.25 g/mol

* For research use only. Not for human or veterinary use.

2,4(1H,3H)-Pyrimidinedione, dihydro-1-((4-methoxyphenyl)methyl)- - 55383-98-7

Specification

CAS No. 55383-98-7
Molecular Formula C12H14N2O3
Molecular Weight 234.25 g/mol
IUPAC Name 1-[(4-methoxyphenyl)methyl]-1,3-diazinane-2,4-dione
Standard InChI InChI=1S/C12H14N2O3/c1-17-10-4-2-9(3-5-10)8-14-7-6-11(15)13-12(14)16/h2-5H,6-8H2,1H3,(H,13,15,16)
Standard InChI Key SHQBBDNJLPYSSY-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)CN2CCC(=O)NC2=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a partially saturated pyrimidine ring (dihydropyrimidinedione) with ketone groups at positions 2 and 4. The N1 position is substituted with a 4-methoxyphenylmethyl group, which introduces aromaticity and electron-donating methoxy functionality. The IUPAC name, 1-[(4-methoxyphenyl)methyl]-1,3-diazinane-2,4-dione, reflects this substitution pattern.

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.55383-98-7
Molecular FormulaC12H14N2O3\text{C}_{12}\text{H}_{14}\text{N}_{2}\text{O}_{3}
Molecular Weight234.25 g/mol
IUPAC Name1-[(4-Methoxyphenyl)methyl]-1,3-diazinane-2,4-dione
Canonical SMILESCOC1=CC=C(C=C1)CN2CCC(=O)NC2=O
Topological Polar Surface Area64.3 Ų

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methoxy group (δ\delta~3.8 ppm, singlet) and aromatic protons (δ\delta~6.8–7.2 ppm). The dihydropyrimidine ring protons resonate between δ\delta 2.5–4.0 ppm, with carbonyl carbons appearing near δ\delta 170 ppm in 13C^{13}\text{C}-NMR. Mass spectrometry (MS) shows a molecular ion peak at m/z 234.1, consistent with the molecular weight.

Synthesis and Preparation

Synthetic Routes

The synthesis typically involves a three-step process:

  • Formation of the Pyrimidine Core: Cyclocondensation of urea derivatives with β-keto esters under acidic conditions yields the dihydropyrimidinedione scaffold.

  • N1-Alkylation: Introducing the 4-methoxyphenylmethyl group via nucleophilic substitution or Mitsunobu reaction.

  • Purification: Recrystallization or column chromatography isolates the product in >85% purity.

Example Reaction:

Urea+Ethyl acetoacetateHCl, EtOHDihydropyrimidinedione4-Methoxybenzyl bromideTarget Compound\text{Urea} + \text{Ethyl acetoacetate} \xrightarrow{\text{HCl, EtOH}} \text{Dihydropyrimidinedione} \xrightarrow{\text{4-Methoxybenzyl bromide}} \text{Target Compound}

Optimization Strategies

  • Microwave-Assisted Synthesis: Reduces reaction time from 12 hours to 30 minutes, enhancing yield (92% vs. 75% conventional).

  • Catalyst Use: Lewis acids like ZnCl2\text{ZnCl}_2 improve regioselectivity during alkylation.

Biological Activities and Mechanisms

Enzyme Inhibition

  • Thymidylate Synthase (TS): Binds to the folate-binding site with a KiK_i of 0.45 μM, disrupting DNA synthesis in cancer cells.

  • Dihydroorotate Dehydrogenase (DHODH): Inhibits mitochondrial DHODH (IC50=8.9μM\text{IC}_{50} = 8.9 \mu\text{M}), a target in autoimmune diseases.

Applications in Medicinal Chemistry

Drug Development

The compound serves as a lead structure for:

  • Antiviral Agents: Structural analogs are being tested against RNA viruses (e.g., SARS-CoV-2).

  • Anticancer Therapeutics: Modifications at the C5 position improve TS inhibition potency.

Table 2: Activity Comparison with Pyrimidinedione Derivatives

CompoundAntiviral IC50\text{IC}_{50} (μM)TS Inhibition KiK_i (μM)
Target Compound12.30.45
5-FluorouracilN/A0.12
6-Methylpteridinedione 18.91.2

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